Patented Role as the Exclusive Penultimate Intermediate in PAD4 Inhibitor Synthesis vs. Unpatented Generic Analogs
Methyl 3-methoxy-4-(methylamino)-5-nitrobenzoate is explicitly designated as the penultimate intermediate (Embodiment 1) in patent CN110194770A by Transthera Sciences for synthesizing heteroaryl PAD4 inhibitors [1]. In this patent, the compound is the sole aryl building block used to construct the final PAD4 inhibitor scaffold; no alternative substitution pattern is disclosed. By contrast, the closely related methyl 4-(methylamino)-3-nitrobenzoate (CAS 36242-50-9) is designated exclusively as a dabigatran etexilate impurity/intermediate (CAS 36242-50-9) and has no reported role in any PAD4 inhibitor patent . This represents a binary differentiation: one compound enables a patent-protected PAD4-targeted drug discovery program; the other serves an unrelated anticoagulant synthesis pathway.
| Evidence Dimension | Patented application designation as key synthetic intermediate |
|---|---|
| Target Compound Data | Designated as Embodiment 1 penultimate intermediate in PAD4 inhibitor patent CN110194770A (Transthera Sciences) |
| Comparator Or Baseline | Methyl 4-(methylamino)-3-nitrobenzoate (CAS 36242-50-9): Designated as dabigatran etexilate impurity/intermediate; no PAD4 patent role |
| Quantified Difference | Binary: Exclusive PAD4 inhibitor intermediate vs. exclusive anticoagulant intermediate; zero overlap in patent-protected applications |
| Conditions | Patent analysis: CN110194770A (PAD4 inhibitors) vs. dabigatran etexilate mesylate intermediate patents (CAS 36242-50-9 / CAS 41263-74-5) |
Why This Matters
For procurement teams sourcing building blocks for PAD4-targeted drug discovery, substitution with generic methyl 4-(methylamino)-3-nitrobenzoate leads to a completely unrelated synthetic pathway and therapeutic program, wasting resources and failing Freedom-to-Operate requirements.
- [1] Transthera Sciences (Nanjing) Inc. Peptidylarginine deiminase inhibitor and application thereof. Chinese Patent CN110194770A, published 2019-09-03. Embodiment 1: Synthesis of intermediate 3-methoxy-4-(methylamino)-5-nitrobenzoic acid methyl ester. View Source
